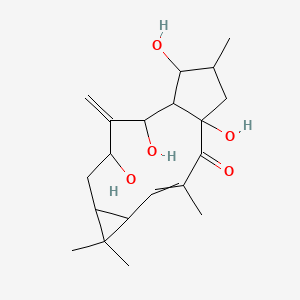

7(c)micro-Hydroxylathyrol

Description

Significance of Complex Natural Products in Chemical Biology and Advanced Organic Synthesis

Complex natural products are indispensable tools in chemical biology and have consistently propelled the frontiers of advanced organic synthesis. openaccessjournals.com Their unique three-dimensional structures and dense stereochemistry provide privileged scaffolds for interacting with biological macromolecules with high affinity and specificity. nih.govresearchgate.net This has made them invaluable as molecular probes to dissect intricate biological pathways and as starting points for the development of new drugs. researchgate.netscirp.org The challenge of recreating these intricate architectures in the laboratory drives innovation in synthetic methodology, pushing chemists to develop novel reactions and strategies. nih.govacs.orgmdpi.com The total synthesis of a complex natural product is not merely an academic exercise; it confirms the proposed structure, provides access to larger quantities of the substance for biological evaluation, and opens the door to creating analogues with potentially improved properties. nih.govrsc.org This synergy between synthesis and biology allows for the systematic exploration of structure-activity relationships, leading to "supernatural products" with enhanced potency, selectivity, or metabolic stability. nih.govrsc.org

Historical Context of Diterpenoid Research and the Lathyrol Skeletal Class

Diterpenoids are a large and diverse class of natural products built from a twenty-carbon skeleton. Their research has a rich history, with many members exhibiting a wide range of potent biological activities. mdpi.comjmb.or.kr The lathyrane diterpenoids, primarily isolated from plants of the Euphorbia genus, are characterized by a unique and highly oxygenated tricyclic core, typically comprising a 5/11/3-membered ring system. nih.govnih.gov This distinct architecture has made the lathyrol skeletal class a subject of significant interest for phytochemical and pharmacological studies. nih.gov Compounds belonging to this class have demonstrated a remarkable array of biological effects, including anti-inflammatory, cytotoxic, and antiviral activities, as well as the ability to reverse multidrug resistance in cancer cells. nih.govnih.govnih.gov The structural diversity within the lathyrol family often arises from variations in the oxygenation and acylation patterns on the tricyclic framework. nih.gov

Positioning of "7-Hydroxylathyrol" within Contemporary Chemical Research Paradigms

Within the broader class of lathyrane diterpenoids, specific hydroxylated derivatives have emerged as particularly interesting research targets. While the term "7(c)micro-Hydroxylathyrol" does not appear in formal scientific literature, "7-Hydroxylathyrol" (also known as 7β-Hydroxylathyrol) is a well-documented compound. nih.govpurduebio.com This natural product, extracted from the seeds of Euphorbia lathyris L., exemplifies the potential of the lathyrol scaffold. selleckchem.com Contemporary research places 7-Hydroxylathyrol at the intersection of antiviral research and agricultural science. A notable study has demonstrated its significant efficacy against the Tomato yellow leaf curl virus (TYLCV), a geminivirus that causes substantial damage to crops worldwide. nih.gov The research revealed a dual mechanism of action: 7-Hydroxylathyrol directly interacts with and inhibits the viral protein C4, and it also stimulates the host plant's own defense mechanisms. nih.gov This positions 7-Hydroxylathyrol not just as a lead compound for developing new antiviral agents for human health, but also as a potential tool for crop protection, highlighting the expanding role of natural products in addressing global challenges. Its ability to modulate P-glycoprotein (P-gp) also points to its potential in overcoming multidrug resistance in cancer therapy. purduebio.commdpi.com

Detailed Research Findings on 7-Hydroxylathyrol

Recent investigations into 7-Hydroxylathyrol have unveiled specific molecular interactions and biological effects that underscore its scientific importance.

Antiviral Activity Against Geminiviruses

A key study focused on the antiviral properties of 7-Hydroxylathyrol against the Tomato yellow leaf curl virus (TYLCV). The findings from this research are summarized in the table below.

| Research Aspect | Finding | Citation |

| Target Virus | Tomato yellow leaf curl virus (TYLCV), a Geminivirus. | nih.gov |

| Observed Effect | Significantly disrupted the virus and inhibited its accumulation in Nicotiana benthamiana. | nih.gov |

| Molecular Target | Directly binds to the viral protein C4. | nih.gov |

| Binding Affinity (KD) | 6.50 × 10-8 M | nih.gov |

| Mechanism of Action | 1. Binds to critical amino acid residues (R37 and T38) of the C4 protein, inhibiting its function. 2. Enhances plant defense by increasing the activity of defense enzymes and upregulating pathogenesis-related genes. | nih.gov |

| Broader Efficacy | Also showed inhibitory activity against another geminivirus, Tobacco curly shoot virus (TbCSV). | nih.gov |

This dual-action mechanism, which combines direct viral inhibition with the enhancement of the host's innate immunity, represents a sophisticated antiviral strategy and a promising avenue for the development of novel plant-protecting agents.

Compound Information

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one |

InChI |

InChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3 |

InChI Key |

NVDZRSWQWPPKAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Enrichment of 7 C Micro Hydroxylathyrol for Research Purity

Chromatographic Strategies for High-Resolution Separation of Isomers and Analogs

The chemical complexity of natural extracts, often containing a multitude of structurally similar isomers and analogs, demands high-resolution separation techniques to isolate a target compound like "7(c)micro-Hydroxylathyrol."

Multi-Dimensional Liquid Chromatography Techniques

Multi-dimensional liquid chromatography (MDLC) stands out as a powerful strategy for resolving highly complex mixtures. This approach enhances peak capacity by subjecting fractions from a first-dimension separation to a second, orthogonal separation. For the purification of "this compound," a typical MDLC setup might involve a normal-phase chromatography (NPC) separation in the first dimension, based on polarity, followed by a reversed-phase chromatography (RPC) separation in the second dimension, which separates based on hydrophobicity. This orthogonality ensures a more effective separation of "this compound" from its closely related structural analogs that may co-elute in a single-dimension separation.

| MDLC System Parameters for "this compound" Isolation | |

| First Dimension (1D-LC) | Normal-Phase Chromatography (NPC) |

| Stationary Phase | Silica (B1680970) or polar-modified silica (e.g., Diol, Cyano) |

| Mobile Phase Gradient | Hexane/Ethyl Acetate gradient |

| Second Dimension (2D-LC) | Reversed-Phase Chromatography (RPC) |

| Stationary Phase | C18 or Phenyl-Hexyl |

| Mobile Phase Gradient | Water/Acetonitrile or Water/Methanol gradient |

| Interface | Loop-based or trap-based fraction transfer |

| Detection | Diode Array Detector (DAD) and Mass Spectrometry (MS) |

Countercurrent Chromatography Applications in Diterpenoid Isolation

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption and sample degradation. This makes it particularly suitable for the isolation of sensitive diterpenoids like "this compound." In CCC, a biphasic solvent system is utilized, with one phase acting as the stationary phase and the other as the mobile phase. The selection of an appropriate solvent system is critical for successful separation. For lathyrane diterpenoids, solvent systems composed of hexane, ethyl acetate, methanol, and water in varying ratios have proven effective. The partition coefficient (K) of "this compound" in the selected solvent system will determine its elution behavior.

Targeted Enrichment Protocols from Complex Biological Matrices

Prior to fine-tuned chromatographic separation, targeted enrichment of "this compound" from the initial crude extract is essential to reduce matrix complexity and increase the concentration of the target compound. Solid-phase extraction (SPE) is a widely employed technique for this purpose. A multi-step SPE protocol can be designed to selectively retain and elute "this compound." For instance, a crude plant extract can be passed through a series of SPE cartridges with different sorbent chemistries. A normal-phase sorbent like silica could first be used to remove highly polar impurities, followed by a reversed-phase sorbent like C18 to bind "this compound" and other non-polar compounds. A stepwise elution with increasing concentrations of an organic solvent would then allow for the collection of a fraction enriched in the target compound.

Elucidation of Biosynthetic Pathways for 7 C Micro Hydroxylathyrol

Identification and Characterization of Key Biosynthetic Intermediates

The biosynthesis of all diterpenoids, including the lathyrane scaffold, originates from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway to 7-hydroxylated lathyranes proceeds through several critical and identifiable intermediate compounds. The initial cyclization of GGPP is a pivotal step, leading to the formation of the core carbon skeleton.

The first committed intermediate in the biosynthesis of lathyrane-type diterpenes in plants like Euphorbia lathyris (caper spurge) is the macrocyclic diterpene, casbene (B1241624) . Casbene itself is a precursor to the more complex tricyclic lathyrane skeleton. The conversion of casbene to the lathyrane scaffold is a significant step, leading to the formation of the parent compound, lathyrol .

Subsequent to the formation of the lathyrol backbone, a series of tailoring reactions occur. These modifications, primarily hydroxylations and acetylations, give rise to the vast structural diversity observed in this family. For the specific formation of a 7-hydroxylated compound, lathyrol would undergo a hydroxylation event at the C-7 position, catalyzed by specific enzymes, to form 7-hydroxylathyrol . This intermediate may then undergo further modifications, such as esterification, to produce the final bioactive molecules found in the plant.

The identification of these intermediates has been accomplished through a combination of techniques, including feeding experiments with labeled precursors, isolation and structural elucidation of natural products from plant tissues, and the functional characterization of biosynthetic enzymes in heterologous systems.

Table 1: Key Intermediates in the Biosynthesis of 7-Hydroxylated Lathyrane Diterpenoids

| Intermediate | Precursor | Key Transformation |

| Geranylgeranyl Pyrophosphate (GGPP) | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) | Universal C20 precursor for diterpenoid synthesis. |

| Casbene | Geranylgeranyl Pyrophosphate (GGPP) | Formation of the macrocyclic diterpene skeleton. |

| Lathyrol | Casbene | Cyclization to form the tricyclic lathyrane core structure. |

| 7-Hydroxylathyrol | Lathyrol | Hydroxylation at the C-7 position. |

Enzymatic Catalysis and Mechanistic Investigations of Biosynthetic Steps

The conversion of linear GGPP into complex, stereochemically defined tricyclic structures and their subsequent decoration is orchestrated by specific classes of enzymes. The mechanistic details of these enzymatic reactions are central to understanding the biosynthesis of 7-hydroxylated lathyranes.

Cytochrome P450 monooxygenases (CYP450s) are a superfamily of heme-containing enzymes that play a crucial role in the functionalization of terpenoid scaffolds. In the biosynthesis of 7-hydroxylated lathyranes, a specific CYP450 is responsible for introducing the hydroxyl group at the C-7 position of the lathyrol core.

These enzymes utilize molecular oxygen and a reducing agent, typically NADPH, to catalyze the insertion of one atom of oxygen into the substrate. The reaction mechanism involves the activation of molecular oxygen by the heme iron center of the enzyme. The high regio- and stereospecificity of CYP450s ensures that the hydroxylation occurs at the correct position and with the correct orientation on the complex three-dimensional structure of the lathyrol molecule. The identification and characterization of the specific CYP450 responsible for C-7 hydroxylation are critical for understanding the pathway and for potential biotechnological applications. Research in related diterpenoid pathways has shown that specific CYP450s from the CYP71 and CYP720 families are often involved in terpenoid hydroxylation.

The formation of the lathyrane skeleton from the linear precursor GGPP is a two-step process catalyzed by a diterpene synthase (DTS) and a cyclase.

Casbene Synthase (CBS) : This is a type of diterpene synthase that catalyzes the initial cyclization of GGPP to form casbene. The enzyme facilitates the ionization of the pyrophosphate group from GGPP, generating a geranylgeranyl cation. This cation then undergoes a series of intramolecular cyclizations to form the characteristic 14-membered ring of casbene.

Lathyrol Synthase/Cyclase : Following the formation of casbene, a second enzyme, which can be considered a cyclase, is required to convert the macrocyclic casbene into the tricyclic lathyrane structure. This transformation involves further intramolecular bond formations to create the 5/7/3-membered ring system characteristic of lathyrol. The precise enzymatic mechanism and the identity of the enzyme(s) responsible for this step have been a subject of investigation.

Table 2: Key Enzymes in the Biosynthesis of 7-Hydroxylated Lathyranes

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Function |

| Diterpene Synthase | Casbene Synthase (CBS) | Geranylgeranyl Pyrophosphate (GGPP) | Casbene | Initial cyclization to form the macrocyclic diterpene. |

| Cyclase | Lathyrol Synthase | Casbene | Lathyrol | Formation of the tricyclic lathyrane skeleton. |

| Cytochrome P450 Monooxygenase | CYP450 (specific to C-7) | Lathyrol | 7-Hydroxylathyrol | Regio- and stereospecific hydroxylation. |

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Analysis

The identification and functional characterization of the genes encoding the biosynthetic enzymes for lathyrane diterpenoids are fundamental to fully elucidating the pathway. Modern molecular biology techniques have provided powerful tools for this purpose.

In many plants, the genes for a specific metabolic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). This co-localization facilitates the co-regulation of gene expression. The identification of BGCs for lathyrane biosynthesis has been a significant breakthrough.

By sequencing the genome of lathyrane-producing plants like Euphorbia lathyris and using bioinformatic tools, researchers can identify regions containing the genes for diterpene synthases, cytochrome P450s, and other tailoring enzymes. Once a candidate BGC is identified, the function of each gene within the cluster is predicted (annotated) based on its sequence similarity to genes with known functions. For example, a gene with high similarity to known casbene synthases is annotated as such.

To experimentally verify the function of the candidate genes identified through annotation, they are expressed in a heterologous (non-native) host system. This process allows for the study of individual enzyme function in a clean background, free from the complex metabolic network of the native plant.

Commonly used heterologous hosts include:

Escherichia coli : Often used for the expression of soluble enzymes like diterpene synthases.

Yeast (Saccharomyces cerevisiae) : A eukaryotic host that is particularly well-suited for expressing membrane-bound enzymes like cytochrome P450s, as it has the necessary internal membrane systems (endoplasmic reticulum).

Nicotiana benthamiana : A plant-based transient expression system that allows for the rapid, in-planta testing of entire biosynthetic pathways. By co-infiltrating Agrobacterium tumefaciens strains carrying different biosynthetic genes, the entire pathway from GGPP to a functionalized lathyrane can be reconstituted.

By expressing the casbene synthase, lathyrol synthase, and the candidate C-7 hydroxylating CYP450 in a suitable host, researchers can demonstrate the production of 7-hydroxylathyrol from the basic precursor, thus confirming the function of each gene and reconstructing the biosynthetic pathway.

Chemical Synthesis and Derivatization Strategies for 7 C Micro Hydroxylathyrol and Its Analogs

Pioneering Approaches in the Total Synthesis of the Lathyrol Core Structure

The total synthesis of the lathyrol core has been a subject of significant academic investigation, with various research groups exploring different methodologies to construct its complex framework. While a completed total synthesis of "7(c)micro-Hydroxylathyrol" has not been prominently reported under this specific nomenclature, the synthetic strategies developed for the parent lathyrol and related lathyrane diterpenes provide a blueprint for accessing this molecule.

The construction of the lathyrol skeleton requires precise control over multiple stereocenters and regioselective transformations. Key challenges in the synthesis of the lathyrol core include the formation of the sterically demanding and conformationally flexible 11-membered ring and the stereocontrolled installation of the fused five-membered and three-membered rings.

Pioneering synthetic studies have explored various approaches to assemble the 5/11/3 fused ring system. One notable strategy involved a proposed intramolecular aldehyde-alkyne coupling reaction to forge the macrocyclic 11-membered ring. uni-konstanz.de Although this particular approach encountered challenges, including reduced reactivity of the aldehyde and competing side reactions, it highlighted the complexities of macrocyclization in this system. uni-konstanz.de

Another key aspect is the stereoselective construction of the cis-fused cyclopropane (B1198618) ring. The first total synthesis of a related lathyrane diterpene, lathyranoic acid A, successfully employed a copper-catalyzed intramolecular cyclopropanation to establish this critical feature with high stereocontrol. nih.gov This methodology represents a significant advancement in the stereoselective synthesis of the lathyrol core.

Furthermore, the synthesis of the cyclopentenone moiety present in some lathyrane diterpenes has been achieved using ring-closing metathesis (RCM) with a Grubbs catalyst. nih.gov This reaction has proven to be a powerful tool for the construction of five-membered rings in complex natural product synthesis.

The table below summarizes some of the key synthetic strategies that have been explored for the construction of the lathyrol core and related structures.

| Synthetic Challenge | Methodologies Explored | Key Reagents/Reactions | Reference |

| 11-Membered Ring Formation | Intramolecular Aldehyde-Alkyne Coupling | Nozaki-Hiyama-Kishi (NHK) reaction conditions | uni-konstanz.de |

| cis-Cyclopropane Ring | Intramolecular Cyclopropanation | Copper catalyst | nih.gov |

| Cyclopentenone Moiety | Ring-Closing Metathesis (RCM) | Grubbs catalyst | nih.gov |

| 5/11/3 Tricyclic System | Dowd-Beckwith Ring Expansion | Radical-mediated ring expansion | uni-konstanz.de |

This table is based on synthetic studies towards the lathyrol core and may not represent completed total syntheses.

Late-stage functionalization (LSF) offers an efficient approach to introduce new functional groups into a complex molecular scaffold at a late step in the synthesis, thereby avoiding the need for lengthy de novo synthesis of analogs. The introduction of a hydroxyl group at the C7 position of the lathyrol core to generate "this compound" is a prime candidate for LSF strategies, particularly through C-H oxidation.

While specific examples of late-stage C7-hydroxylation of the lathyrol skeleton are not extensively documented in the chemical literature, significant progress has been made in the regioselective and stereoselective hydroxylation of other complex terpenoids and steroids. These advancements provide a strong foundation for the potential application of similar methods to the lathyrol core.

Enzymatic hydroxylation using cytochrome P450 monooxygenases has emerged as a powerful tool for selective C-H oxidation in complex molecules. Engineered P450 enzymes have demonstrated the ability to catalyze the hydroxylation of steroids at the C7 position with high regioselectivity and stereoselectivity. nih.govnsf.gov This biocatalytic approach offers a promising avenue for the late-stage synthesis of 7-hydroxylathyrol derivatives.

The table below presents examples of late-stage hydroxylation on complex natural product skeletons, illustrating the potential for application to the lathyrol core.

| Substrate Class | Position of Hydroxylation | Method | Key Features | Reference |

| Steroids | C7 | Engineered Cytochrome P450 | High regioselectivity and stereoselectivity | nih.gov |

| Sclareol (Diterpene) | C6 | Engineered Cytochrome P450 | Enables divergent synthesis of other terpenoids | nsf.gov |

Semisynthetic Routes to Access Specific Structural Modifications

Semisynthesis, starting from naturally abundant lathyrane diterpenes, provides a practical and efficient route to access novel analogs with specific structural modifications. The isolation of lathyrol and related compounds from plants of the Euphorbia genus allows for their use as starting materials for chemical transformations. nih.gov

For instance, the skeletal conversion of lathyrane diterpenes to other frameworks, such as premyrsinane and lathyranone-type structures, has been achieved through catalyzed rearrangement reactions. researchgate.net These transformations not only provide access to new molecular architectures but also offer insights into the biosynthetic relationships between different classes of Euphorbia diterpenes. researchgate.net

Furthermore, semisynthetic approaches can be employed to modify the existing functional groups on the lathyrol core. Esterification of hydroxyl groups is a common strategy to enhance the biological activity of diterpenes. nih.gov Such modifications can be readily achieved through standard acylation procedures.

Development of Diverse Analogs for Structure-Mechanism Investigations

To probe the molecular mechanisms of action of lathyrane diterpenes and to delineate the structural features essential for their biological activity, the synthesis of specialized analogs is indispensable. These include isotopically labeled probes for mechanistic studies and conformationally restricted analogs to investigate the bioactive conformation.

Isotopically labeled compounds, particularly those incorporating stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are invaluable tools in drug metabolism and mechanistic studies. nih.gov The introduction of isotopic labels into the lathyrol scaffold can aid in tracing the metabolic fate of the molecule, identifying its molecular targets, and elucidating reaction mechanisms. nih.gov

The synthesis of isotopically labeled lathyrol analogs can be achieved through several methods. One approach involves the use of labeled starting materials in the total synthesis. Alternatively, late-stage introduction of isotopes via hydrogen-isotope exchange reactions can be employed. While specific examples for the lathyrol skeleton are scarce, general methods for the deuteration and ¹³C-labeling of complex organic molecules are well-established. researchgate.netresearchgate.net

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. The flexible 11-membered ring of the lathyrol core can adopt multiple conformations, only one of which may be the bioactive conformation. The rational design and synthesis of conformationally restricted analogs can help to lock the molecule into a specific shape, thereby providing insights into the biologically relevant conformation and potentially leading to more potent and selective compounds. york.ac.uk

Strategies for introducing conformational constraints include the incorporation of additional rings, the introduction of bulky substituents, or the formation of intramolecular bridges. While the synthesis of conformationally rigid analogs of lathyrol has not been extensively reported, the design principles have been successfully applied to other classes of natural products. nih.gov These studies serve as a guide for the future development of conformationally restricted lathyrol analogs to probe structure-mechanism relationships.

Based on a comprehensive search of available scientific literature, there is no identifiable chemical compound with the name "this compound." This name does not appear in chemical databases or peer-reviewed publications. It is possible that the name is hypothetical, a misspelling of a different compound, or a proprietary designation not in the public domain.

Therefore, it is not possible to generate a scientifically accurate article on the "Mechanistic Investigations of Molecular Interactions and Cellular Processes" of a compound that is not documented in scientific research. The requested detailed research findings, data tables, and analyses of molecular targets and signaling pathways are contingent upon the existence of primary research studies, which are absent for a compound with this name.

To provide an article that meets the user's specified outline and quality standards, a valid and recognized chemical compound name is required.

Mechanistic Investigations of Molecular Interactions and Cellular Processes

Theoretical and Computational Chemistry in Understanding Molecular Recognition

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in visualizing and understanding the binding of lathyrane diterpenoids to their protein targets. These computational methods provide a static and dynamic view, respectively, of the ligand-receptor interactions, offering valuable insights into the conformational changes and energy landscapes that govern these molecular recognition events.

Recent studies have employed these techniques to explore the interactions of lathyrane diterpenoids with key cellular targets, including Protein Kinase C (PKC) and the multidrug resistance protein ABCB1 (P-glycoprotein). For instance, to understand the neurogenic properties of certain lathyranes, molecular docking and dynamics simulations were performed on euphoboetirane A and epoxyboetirane A with the C1B domain of PKCδ. These simulations revealed that the ability of these compounds to form both hydrogen bond acceptor and donor interactions with specific amino acid residues within the enzyme's binding pocket is crucial for a high-affinity complex, which correlates with their observed biological activity.

In the context of multidrug resistance (MDR) in cancer, molecular docking has been instrumental in elucidating how lathyrane derivatives interact with the ABCB1 transporter. A study on a series of synthetic lathyrane-type diterpenes identified a potent MDR modulator. Subsequent cellular thermal shift assays and molecular docking simulations confirmed a direct engagement of this compound with ABCB1. The docking studies indicated that the compound likely binds within the transmembrane domain of ABCB1, interacting with key amino acid residues to inhibit its drug efflux function.

The stability and dynamics of these interactions are further explored through molecular dynamics simulations. These simulations, often spanning nanoseconds, track the atomic movements of the ligand-protein complex over time, providing a more realistic representation of the binding event in a solvated environment. The results from these simulations can reveal the stability of key hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the protein upon binding.

| Parameter | Molecular Docking | Molecular Dynamics Simulation |

| Primary Output | Binding pose and affinity score | Trajectory of atomic positions over time |

| Nature of Model | Static | Dynamic |

| Key Insights | - Predicts preferred binding orientation- Estimates binding affinity- Identifies key interacting residues | - Assesses the stability of the ligand-protein complex- Reveals conformational changes upon binding- Calculates binding free energies |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. By developing mathematical models, QSAR studies can predict the activity of new compounds and provide mechanistic insights into the molecular features that are critical for their biological effects.

In the realm of lathyrane diterpenoids, QSAR studies have been particularly insightful in understanding their activity as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer. A notable QSAR study was conducted on a set of 51 bioactive macrocyclic diterpenes, which included lathyrane-type compounds. nih.gov This study aimed to identify the key molecular features governing their P-gp inhibitory activity. nih.gov

The developed QSAR models were statistically validated to ensure their predictive power. The robustness of the models was confirmed by high cross-validation correlation values and prediction abilities for an external test set of compounds. nih.gov

| Model | Cross-Validation Correlation (q²) | Prediction Ability (R²pred) |

| All Diterpenes (4 µg/ml) | 0.758 | 0.765 |

| All Diterpenes (40 µg/ml) | 0.729 | 0.534 |

These QSAR models revealed that the conformation of the lathyrane macrocyclic scaffold and the pattern of substitutions are the primary determinants of their MDR reversal activity. nih.gov Specifically, steric and electrostatic factors, rather than a single physicochemical property like lipophilicity, play a more significant role. nih.gov This suggests that the three-dimensional shape and electronic properties of the molecules are finely tuned for optimal interaction with the P-gp transporter.

Furthermore, structure-activity relationship (SAR) studies, often conducted in conjunction with molecular modeling, have provided additional mechanistic hypotheses. For instance, investigations into lathyrane diterpenoids as agonists of the human pregnane (B1235032) X receptor (hPXR), a key regulator of drug metabolism, have highlighted the importance of specific structural motifs. These studies indicated that the presence of an acyloxy substituent at the C-7 position and a carbonyl group at the C-14 position are essential for potent hPXR agonistic activity. Molecular recognition mechanism studies further explained how substitutions at the C-7 position could dramatically affect this activity.

Advanced Analytical and Structural Elucidation Methodologies for 7 C Micro Hydroxylathyrol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules like lathyrane diterpenoids. nih.gov It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

For structurally complex molecules such as lathyrane diterpenoids, one-dimensional (1D) NMR spectra are often insufficient due to severe signal overlapping. Two-dimensional (2D) NMR experiments are indispensable for deciphering the intricate spin systems and establishing the complete molecular structure. researchgate.netmdpi.com

Key 2D NMR experiments used in the analysis of these compounds include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons typically separated by two to three bonds. This is fundamental for tracing out the carbon backbone and identifying spin systems within the molecule. nih.gov

Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals correlations between all protons within a spin system, not just immediate neighbors. This is particularly useful for identifying all protons belonging to a specific structural fragment, such as a side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It provides a direct map of which proton is attached to which carbon, greatly simplifying the assignment of the carbon skeleton. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different structural fragments and piecing together the entire molecular puzzle, for instance, by linking different rings or connecting acyl substituents to the main diterpenoid core. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. The intensity of the cross-peaks is related to the distance between the protons, providing critical information for determining the relative stereochemistry and conformation of the molecule. nih.gov For example, NOESY correlations can help establish the relative orientation of substituents on the macrocyclic ring and the stereochemistry of ring junctions.

Three-dimensional (3D) NMR techniques, such as HMQC-COSY, can be employed for exceptionally complex molecules where 2D spectra still suffer from ambiguity. These experiments add a third frequency dimension to further resolve overlapping signals, providing an even clearer picture of molecular connectivity.

Interactive Table: 2D NMR Techniques in Lathyrane Diterpenoid Analysis

| Technique | Type of Correlation | Information Yielded | Application to 7(c)micro-Hydroxylathyrol Structure |

| COSY | ¹H-¹H (through 2-3 bonds) | Identifies neighboring protons | Maps proton connectivity within the 5/11/3-tricyclic skeleton. |

| HSQC | ¹H-¹³C (through 1 bond) | Connects protons to their directly attached carbons | Assigns specific ¹³C signals to their corresponding protons. |

| HMBC | ¹H-¹³C (through 2-4 bonds) | Connects molecular fragments across quaternary carbons, esters, etc. | Links different rings and confirms the position of hydroxyl and other functional groups. |

| NOESY/ROESY | ¹H-¹H (through space) | Determines spatial proximity of protons | Elucidates the relative stereochemistry of chiral centers and the 3D conformation. |

While solution-state NMR is the standard, solid-state NMR (ssNMR) offers unique advantages for characterizing natural products in their native solid form. preprints.org This is particularly valuable for compounds that are sparingly soluble or when information about the crystal packing and intermolecular interactions is desired. nih.govst-andrews.ac.uk Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to overcome the significant line broadening observed in solids, yielding high-resolution spectra. preprints.org For a compound like this compound, ssNMR could be used to:

Analyze polymorphic forms, which may exhibit different physical properties and biological activities.

Study the conformation of the molecule in the crystalline state, which may differ from its conformation in solution.

Investigate intermolecular hydrogen bonding networks within the crystal lattice.

High-Resolution Mass Spectrometry and Fragmentation Analysis for Structural Confirmation and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and using techniques like Electrospray Ionization (ESI), is a powerful tool for determining the elemental composition of a molecule with high accuracy. rsc.orgbohrium.com For lathyrane diterpenoids, HR-ESI-MS provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) or multi-stage fragmentation (MSn) provides further structural information by breaking the molecule into smaller, characteristic fragments. nih.govresearchgate.net The fragmentation pattern can serve as a fingerprint for a particular structural class. For lathyrane diterpenes, common fragmentation pathways observed in ESI-MS/MS include the sequential loss of acyl groups and water molecules, often leading to a diagnostic fragment ion corresponding to the core lathyrane skeleton. mdpi.comwiley.com This information is invaluable for rapidly identifying known compounds in a complex mixture (dereplication) and for confirming the core structure of new derivatives.

Interactive Table: Mass Spectrometry Data for Lathyrane Diterpenoids

| Technique | Data Type | Information Provided |

| HR-ESI-MS | Exact Mass (e.g., m/z 665.2720 [M+Na]⁺) | Unambiguous Molecular Formula (e.g., C₃₈H₄₂O₉Na) nih.gov |

| ESI-MS/MS | Fragmentation Pattern | Structural confirmation, identification of core skeleton and substituents. |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Protein-Ligand Complex Analysis

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. rsc.org When a suitable single crystal can be grown, this technique provides precise coordinates for each atom, revealing bond lengths, bond angles, and the definitive relative stereochemistry of all chiral centers. researchgate.net Several lathyrane diterpenoids have had their structures and relative configurations unequivocally confirmed using X-ray diffraction analysis. nih.govacs.orgnih.gov This method is particularly powerful for resolving complex stereochemical questions that may be ambiguous even with extensive NMR analysis.

Furthermore, X-ray crystallography is a key technique in structural biology for studying how a ligand, such as a diterpenoid, binds to its protein target. acs.org By co-crystallizing the compound with a target protein, researchers can obtain a detailed atomic-level view of the protein-ligand complex. acs.orgnih.gov This reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are responsible for the compound's biological activity, providing a rational basis for future drug design and optimization. semanticscholar.orgresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

While X-ray crystallography can determine the absolute configuration if heavy atoms are present, chiroptical methods are routinely used for assigning the absolute stereochemistry of chiral molecules in solution. nih.gov These techniques rely on the differential interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by chromophores within the molecule. nih.gov For complex molecules like lathyrane diterpenoids, the experimental ECD spectrum is compared with the theoretical spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). rsc.org A good match between the experimental spectrum and the calculated spectrum for one of the possible enantiomers allows for a confident assignment of the absolute configuration. nih.govnih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. rsc.orgmdpi.com VCD has become an increasingly powerful and reliable tool for determining the absolute configuration of natural products, including terpenes. nih.govresearchgate.net Since every vibrational mode in a chiral molecule can potentially be VCD-active, the spectra are rich in structural information. rsc.org Similar to ECD, the experimental VCD spectrum is compared with DFT-calculated spectra to assign the absolute configuration. mdpi.comunibs.it VCD is highly sensitive to the stereochemistry of the entire molecule and can be particularly advantageous for complex structures with multiple chiral centers. rsc.org

Ecological and Biological Roles of 7 C Micro Hydroxylathyrol in Source Organisms

Role in Plant-Pathogen Interactions and Defense Mechanisms

The primary role of lathyrane diterpenoids in Euphorbia lathyris is chemical defense. All parts of the plant, including the roots and seeds, contain a toxic latex. wikipedia.orgwikibooks.org This latex is a complex mixture of compounds, rich in lathyrane diterpenoids, that serves as a potent deterrent against herbivores and pathogens.

Herbivore Deterrence: The latex is highly irritant upon contact and toxic if ingested by most livestock and humans. wikipedia.orgpfaf.org This toxicity acts as an effective defense mechanism, preventing the plant from being eaten. While most animals avoid E. lathyris, goats are a notable exception, as they can consume the plant. wikipedia.orgwikibooks.org However, the toxins can be transferred through the goat's milk, illustrating the persistence of their defensive properties. wikipedia.orgwikibooks.org The irritant properties of the latex are so pronounced that it has been used historically by beggars to induce skin sores to elicit sympathy. pfaf.org

Cytotoxic and Antifungal Activity: Research has demonstrated that various lathyrane diterpenoids isolated from E. lathyris exhibit significant biological activities, including cytotoxicity. nih.govresearchgate.net For example, Euphorbia factor L28, a lathyrane diterpene, showed strong cytotoxicity against specific human cancer cell lines. researchgate.net While this research is focused on human cells, the underlying cytotoxic mechanisms are indicative of a broad-spectrum defensive capability that can target pathogenic fungi and other microorganisms. This chemical shield is vital for protecting the plant from infections, especially in environments where it may be physically damaged.

| Defense Mechanism | Description | Target Organisms | Key Compounds/Components |

|---|---|---|---|

| Anti-herbivory | Latex is toxic upon ingestion and acts as a skin irritant on contact, deterring feeding. wikipedia.orgpfaf.org | Most livestock, humans, various insects | Complex mixture of lathyrane diterpenoids |

| Cytotoxicity | Compounds exhibit cell-killing activity, which can inhibit the proliferation of pathogens. nih.govresearchgate.net | Pathogenic fungi, microorganisms | Euphorbia factor L28, 7β-Hydroxylathyrol |

| Anti-inflammatory Effects | Isolated diterpenoids inhibit the production of nitric oxide, a key molecule in inflammatory responses, suggesting a role in modulating the plant's own defense reactions. nih.gov | Internal plant defense signaling | Euphorbia factor L29 and other lathyranes nih.gov |

Inter-Organismal Signaling and Allelopathic Effects

Lathyrane diterpenoids also mediate interactions between the plant and other organisms in its vicinity, both above and below ground. This includes repelling certain animals and inhibiting the growth of competing plants through allelopathy.

Vertebrate Repellence: Euphorbia lathyris is commonly known as "mole plant" or "gopher spurge" due to a widespread belief that it repels burrowing mammals. pfaf.orgyoutube.com It is thought that the toxic latex and the compounds it contains permeate the soil around the roots, creating an inhospitable environment for moles and gophers. youtube.com While anecdotal reports vary, the plant has been traditionally used in gardens for this purpose. wikibooks.orgyoutube.com

Allelopathy: Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. mdpi.com Terpenoids, the class of compounds to which lathyranes belong, are well-documented allelochemicals. mdpi.com The release of these compounds into the soil can suppress the growth of nearby competing plant species, giving E. lathyris a competitive advantage for resources like water, sunlight, and nutrients. While direct studies on the allelopathic effects of isolated lathyrane diterpenoids are limited, the known phytotoxicity of terpenoids suggests they play a significant role in the plant's ability to establish itself and outcompete native flora. mdpi.commdpi.com

Adaptive Significance in Specific Ecosystems

The production of a sophisticated chemical defense system based on lathyrane diterpenoids provides Euphorbia lathyris with a significant adaptive advantage. This chemical arsenal (B13267) allows the plant to thrive in a variety of environments and contributes to its success, sometimes as an invasive species.

Native to parts of Asia and Southern Europe, E. lathyris has naturalized in many temperate regions worldwide, often in disturbed soils and cultivated areas. wikipedia.orgwikibooks.orgpfaf.org Its success is partly attributable to its robust chemical defenses, which reduce pressure from local herbivores and pathogens that have not co-evolved with the plant.

The plant's ability to deter most herbivores means it can allocate more resources to growth and reproduction. This is particularly advantageous in ecosystems where grazing pressure is high. The potential allelopathic effects further enhance its fitness by reducing competition from other plants, allowing it to form dense stands. This chemical prowess is a key factor in its ecological success and its classification as an invasive weed in some regions. wikipedia.org

| Adaptive Trait | Ecological Role | Significance for E. lathyris |

|---|---|---|

| Broad-Spectrum Toxicity | Deters a wide range of generalist herbivores and potential pathogens. wikipedia.orgpfaf.org | Allows the plant to flourish in new environments with different biological pressures. |

| Animal Repellence | Discourages burrowing animals from disturbing root systems. youtube.com | Protects the plant's structural integrity and nutrient/water uptake. |

| Allelopathy | Suppresses the growth of competing plant species. mdpi.com | Enhances competitive ability, leading to successful establishment and spread. |

| Invasiveness | The combination of defense and competitive advantages facilitates its spread outside its native range. wikipedia.org | Contributes to its status as a successful colonizer and sometimes invasive weed. |

Future Directions and Emerging Research Avenues for 7 C Micro Hydroxylathyrol

Application of Synthetic Biology for Enhanced or Novel Production

The natural abundance of complex diterpenoids like 7(c)micro-Hydroxylathyrol is often low, hindering large-scale research and development. nih.gov Synthetic biology offers a promising solution to this challenge by engineering microbial hosts for sustainable and scalable production. nih.gov

Future research will likely focus on:

Metabolic Engineering of Microbial Hosts: Organisms such as Escherichia coli and Saccharomyces cerevisiae can be genetically modified to produce diterpenoid precursors. nih.gov This involves the introduction and optimization of biosynthetic pathways from plants. A significant challenge lies in the functional expression of the necessary enzymes, such as terpene synthases, and the subsequent functionalization of the diterpenoid scaffold, which is crucial for biological activity. nih.gov

Enzyme Engineering: Site-directed mutagenesis and directed evolution can be employed to alter the function of terpene synthases. This could lead to the production of novel derivatives of this compound with enhanced or entirely new biological activities. nih.gov

Pathway Optimization: Balancing the expression of heterologous pathway genes is critical for maximizing product yield. Reporter systems can be utilized to fine-tune metabolic fluxes and prevent the accumulation of toxic intermediates. nih.gov

| Synthetic Biology Strategy | Objective | Key Challenges | Potential Impact |

| Heterologous expression in E. coli | Scalable production of this compound | Functional expression of plant enzymes, particularly P450s. | Sustainable supply for clinical research. |

| Enzyme engineering | Generation of novel analogues. | Predicting the effect of mutations on enzyme function. | Discovery of compounds with improved therapeutic profiles. |

| Pathway optimization | Increased yield and efficiency. | Balancing metabolic pathways to avoid bottlenecks. | Economically viable production. |

Integration of Artificial Intelligence and Machine Learning in Diterpenoid Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product research and drug discovery. cas.orgnih.gov These computational tools can analyze vast datasets to identify new compounds, predict their activities, and design novel structures. researchgate.netnih.gov

Key applications in the context of this compound include:

Bioactivity Prediction: Machine learning models can be trained on existing data from lathyrane diterpenoids to predict the potential biological activities of this compound and its derivatives. cas.org This can help prioritize compounds for experimental testing.

Novel Compound Generation: Generative AI models can design new diterpenoid structures with desired properties, such as enhanced binding affinity for a specific biological target. youtube.com These models can explore a vast chemical space to propose novel candidates that may not be found in nature. youtube.com

Mechanism of Action Elucidation: AI can analyze complex biological data to help uncover the mechanisms by which this compound exerts its effects. This can involve predicting protein targets and mapping interactions within cellular pathways. nih.gov

Exploration of Undiscovered Mechanistic Pathways and Novel Biological Activities

Lathyrane diterpenoids have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties. nih.govnih.gov However, the full spectrum of their biological functions and the underlying mechanisms remain largely unexplored.

Future research should aim to:

Investigate Novel Therapeutic Areas: Based on the known activities of related compounds, this compound could be screened for efficacy in areas such as neurodegenerative diseases, metabolic disorders, and other viral infections. nih.gov The ability of some lathyranes to induce neuronal differentiation suggests a potential role in regenerative medicine. nih.govnih.gov

Uncover Molecular Targets: Identifying the specific proteins and cellular pathways that this compound interacts with is crucial for understanding its mechanism of action. This can be achieved through techniques such as chemical proteomics and thermal shift assays.

Explore Synergistic Effects: The complex substitution patterns on the lathyrane skeleton may allow for interaction with multiple biological targets. nih.govnih.gov Investigating potential synergistic effects with other therapeutic agents could lead to the development of novel combination therapies. For instance, its potential to reverse multidrug resistance could be explored in combination with existing anticancer drugs. nih.gov

Challenges and Opportunities in Studying Complex Lathyrol Diterpenoids

The study of complex diterpenoids like this compound is not without its challenges. These include:

Stereochemically Complex Synthesis: The intricate three-dimensional structure of the lathyrane skeleton makes total chemical synthesis difficult and often low-yielding. nih.gov

Isolation and Purification: Isolating sufficient quantities of pure compound from natural sources is a significant bottleneck for research. nih.gov

Mechanism of Action Studies: The potential for multiple biological targets can complicate the elucidation of a clear mechanism of action. nih.govnih.gov

Despite these challenges, the unique structural features of this compound and other lathyrane diterpenoids present exciting opportunities. Their rigid yet complex framework makes them ideal scaffolds for medicinal chemistry, allowing for the precise positioning of functional groups to interact with biological targets. nih.govnih.gov Overcoming the current challenges through the application of synthetic biology and AI will undoubtedly pave the way for the discovery and development of new therapeutics based on this fascinating class of natural products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.